molecular formula C22H14ClF2NO3S B2403046 1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866810-15-3

1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2403046
CAS No.: 866810-15-3
M. Wt: 445.86
InChI Key: OCZHVELJXKDJBJ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)quinolin-4-one: Lacks the sulfonyl group, which may affect its chemical properties and biological activities.

    1-[(4-Chlorophenyl)methyl]-6-chloro-3-(4-fluorophenyl)sulfonylquinolin-4-one: Contains a chloro substituent instead of a fluoro substituent, which may influence its reactivity and interactions.

Uniqueness

1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of chloro and fluoro substituents, as well as the presence of a sulfonyl group

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF2NO3S/c23-15-3-1-14(2-4-15)12-26-13-21(22(27)19-11-17(25)7-10-20(19)26)30(28,29)18-8-5-16(24)6-9-18/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZHVELJXKDJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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